N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
CAS No.: 88259-85-2
Cat. No.: VC17332774
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88259-85-2 |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| IUPAC Name | N-methyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C7H9N3O2/c1-5(11)10(2)6-3-4-7(12)9-8-6/h3-4H,1-2H3,(H,9,12) |
| Standard InChI Key | QBTNUIRUKFIZRG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C)C1=NNC(=O)C=C1 |
Introduction
Chemical Structure and Molecular Characterization
The molecular structure of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide consists of a six-membered dihydropyridazine ring fused to an acetamide group at the 3-position, with a methyl substituent on the nitrogen atom. The compound’s tautomeric equilibrium between oxo and hydroxy forms influences its reactivity, as demonstrated in studies of analogous pyridazinones . Key structural features include:
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Dihydropyridazine Core: The partially unsaturated pyridazine ring contributes to planar geometry and conjugation, enhancing stability and enabling π-π interactions .
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Acetamide Substituent: The N-methylacetamide group introduces hydrogen-bonding capabilities and steric effects, which modulate solubility and target binding.
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Tautomerism: Like 2-benzyl-6-hydroxypyridazin-3(2H)-one , the compound likely exists in equilibrium between keto (oxo) and enol (hydroxy) forms, with substitution reactions favoring the oxygen atom in the hydroxy tautomer.
Table 1: Comparative Structural Data for Pyridazinone Derivatives
Synthetic Pathways and Reaction Mechanisms
Core Synthesis Strategies
The synthesis of N-Methyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide can be extrapolated from methods used for analogous compounds :
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Pyridazine Ring Formation: Condensation of maleic anhydride with methylhydrazine yields the dihydropyridazinone core. This step mirrors the synthesis of 2-benzyl-6-hydroxypyridazin-3(2H)-one, where benzylhydrazine reacts with maleic anhydride .
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N-Methylation: Introduction of the methyl group via alkylation using methyl iodide or dimethyl sulfate under basic conditions.
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Acetamide Functionalization: Acylation with acetyl chloride or acetic anhydride at the 3-position nitrogen, followed by purification via recrystallization.
Critical Reaction Conditions:
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Temperature: Alkylation and acylation typically proceed at 45–70°C .
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Solvents: Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency .
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Catalysts: Sodium iodide or potassium carbonate facilitates nucleophilic substitutions .
Side Reactions and Byproduct Management
Competing reactions during synthesis include:
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Overalkylation: Excess methylating agents may lead to quaternary ammonium salts, mitigated by controlled reagent stoichiometry.
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Tautomer-Dependent Reactivity: Substitution at the oxygen atom predominates in hydroxy tautomers, as confirmed by IR spectroscopy in related compounds .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding groups. Analogous compounds exhibit solubility ranges of 5–20 mg/mL in DMSO.
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures .
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band near 1660 cm⁻¹ corresponds to the C=O stretch of the acetamide group, while N-H stretches appear at 3300–3400 cm⁻¹ .
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NMR Data:
| Compound Class | Activity (IC₅₀ or MIC) | Target Pathway | Reference |
|---|---|---|---|
| Hydrazide derivatives | 12–45 μM (PDE IV inhibition) | cAMP signaling | |
| Oxadiazole hybrids | 8–32 μg/mL (Antifungal) | Ergosterol biosynthesis |
Industrial and Therapeutic Applications
Drug Development
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Cardiovascular Agents: PDE inhibitors derived from pyridazinones are investigated for heart failure and pulmonary hypertension.
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Anticancer Candidates: Apoptosis induction via caspase-3 activation has been reported for triazine-substituted derivatives .
Agricultural Chemistry
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